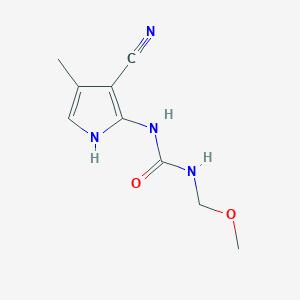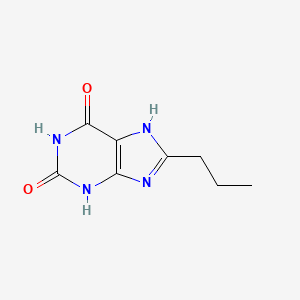
8-Propyl-3,7-dihydropurine-2,6-dione
Vue d'ensemble
Description
“8-Propyl-3,7-dihydropurine-2,6-dione” is a derivative of xanthine . Xanthine is a ubiquitous heterocyclic aromatic compound that has attracted much synthetic interest due to its numerous pharmacological activities . It is one of the principal moieties for leads in the field of drug discovery and development and plays a fundamental role in the area of medicinal chemistry .
Synthesis Analysis
Xanthine was first discovered by German chemist Emil Fisher as primarily composed of purine base hydrogenated at R 3 and R 7 as well as two ketone substitutions at R 2 and R 6 positions . Hydrogen atoms attached to amino groups can be replaced by various functional groups in order to obtain drugs with different potency, efficacy, and pharmacology .Molecular Structure Analysis
Chemically, xanthine is composed of fused heterocycles of six-membered and five-membered rings, i.e., pyrimidinedione ring and imidazole ring with adjacent carbon atoms . Its chemical formula is C5H4N4O2 and the molecular weight is 152.11 .Chemical Reactions Analysis
Xanthine is a product on the pathway of purine degradation . It is created from guanine by guanine deaminase. It is created from hypoxanthine by xanthine oxidoreductase. It is also created from xanthosine by purine nucleoside phosphorylase. Xanthine is subsequently converted to uric acid by the action of the xanthine oxidase enzyme .Physical And Chemical Properties Analysis
Xanthine is a white solid that decomposes at its melting point . It is soluble in water, with a solubility of 1 g per 14.5 L at 16 °C and 1 g per 1.4 L at 100 °C .Mécanisme D'action
Xanthine and its derivatives have been developed as anti-Alzheimer’s and anti-Parkinsonism, anti-cancer, anti-asthmatic, anti-diabetic, anti-depressant and anxiolytic, analgesic and anti-inflammatory, diuretic, anti-epileptic, anti-tuberculosis, anti-microbial, sirtuin inhibitors and ligands of adenosine receptor subtypes .
Safety and Hazards
Methylxanthines, which include caffeine, aminophylline, IBMX, paraxanthine, pentoxifylline, theobromine, theophylline, and 7-methylxanthine (heteroxanthine), among others, affect the airways, increase heart rate and force of contraction, and at high concentrations can cause cardiac arrhythmias . In high doses, they can lead to convulsions that are resistant to anticonvulsants . Methylxanthines induce gastric acid and pepsin secretions in the gastrointestinal tract . Methylxanthines are metabolized by cytochrome P450 in the liver .
Orientations Futures
Xanthine has become a valuable scaffold in the field of medicinal chemistry . This scaffold has also been used as a basic skeleton for the synthesis of many drugs . These derivatives consist of nitrogenous compounds and showed different pharmacological actions in the respiratory tract, heart, smooth muscle cells, central nervous system (CNS), kidney, stomach, etc .
Propriétés
IUPAC Name |
8-propyl-3,7-dihydropurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c1-2-3-4-9-5-6(10-4)11-8(14)12-7(5)13/h2-3H2,1H3,(H3,9,10,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDHQVXKYCLMFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(N1)C(=O)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80484960 | |
| Record name | 8-propyl-3,7-dihydropurine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80484960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61033-11-2 | |
| Record name | 8-propyl-3,7-dihydropurine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80484960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(7,7-Dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid;(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B3354687.png)


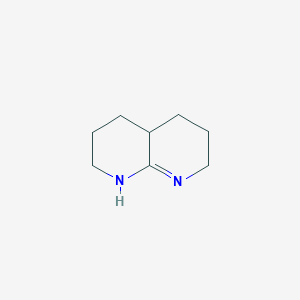
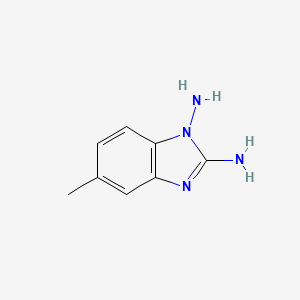

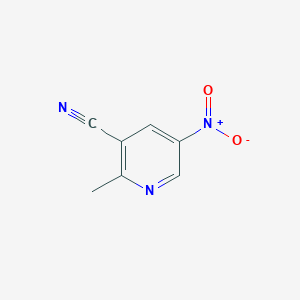
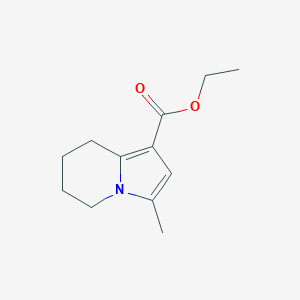
![[(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B3354739.png)
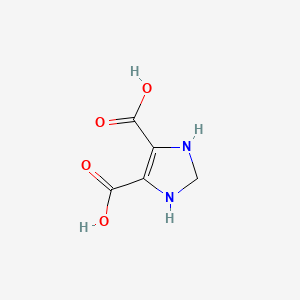
![Pyrrolo[1,2-a]quinoline-3-carbonitrile, 1,2-dihydro-2-oxo-](/img/structure/B3354762.png)
